1-(3,4-Difluorophenyl)ethylamine chemical properties
1-(3,4-Difluorophenyl)ethylamine chemical properties
An In-depth Technical Guide to 1-(3,4-Difluorophenyl)ethylamine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)ethylamine, a critical chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring significantly modulates the physicochemical and pharmacological properties of this primary amine, making it a valuable intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This document delves into the core chemical properties, synthesis, reactivity, analytical methods, and applications of 1-(3,4-difluorophenyl)ethylamine, with a particular focus on its role as a key precursor to the antiplatelet agent Ticagrelor. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.
Chemical Identity and Physicochemical Properties
1-(3,4-Difluorophenyl)ethylamine is a primary benzylic amine distinguished by a chiral center at the alpha-carbon and a 3,4-difluoro substitution pattern on the aromatic ring. These features are pivotal to its utility in stereospecific syntheses and for imparting desirable properties such as enhanced metabolic stability and receptor binding affinity in target molecules.[1][2] The compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers, each with distinct applications and biological relevance.
Table 1: Physicochemical and Identity Data for 1-(3,4-Difluorophenyl)ethylamine
| Property | Value | References |
| Molecular Formula | C₈H₉F₂N | [3] |
| Molecular Weight | 157.16 g/mol | [3] |
| Physical Form | Liquid or Solid | [3][4] |
| Boiling Point | 186.1 °C at 760 mmHg | [4][5] |
| Density | ~1.163 g/cm³ | [5] |
| IUPAC Name (Racemic) | 1-(3,4-Difluorophenyl)ethan-1-amine | |
| CAS Number (Racemic) | 276875-21-9 | |
| CAS Number (R)-enantiomer | 321318-15-4 | [6] |
| CAS Number (S)-enantiomer | 321318-17-6 | [4] |
| InChI Key (Racemic) | AESHLRAPTJZOJL-UHFFFAOYSA-N | [3] |
| SMILES (Racemic) | CC(N)C1=CC=C(F)C(F)=C1 | [3] |
Synthesis and Manufacturing
The most prevalent and industrially scalable method for synthesizing 1-(3,4-difluorophenyl)ethylamine is the reductive amination of the corresponding ketone, 3,4-difluoroacetophenone. This one-pot reaction is highly efficient and avoids the use of more hazardous reagents required in alternative multi-step syntheses.[7][8][9]
Core Mechanism: Reductive Amination
Reductive amination involves two key steps that occur in sequence within the same reaction vessel:
-
Imine Formation: The primary amine source (typically ammonia or an equivalent) performs a nucleophilic attack on the carbonyl carbon of 3,4-difluoroacetophenone. This is followed by dehydration to form an intermediate imine. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.[10]
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to form the final amine product. A crucial aspect of this process is the choice of reducing agent; it must be capable of reducing the imine intermediate without significantly reducing the starting ketone.[7] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their selectivity for the protonated imine (iminium ion) over the ketone.[7][10]
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative example of a direct reductive amination procedure.
Materials:
-
3,4-Difluoroacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 3,4-difluoroacetophenone (1.0 eq) and anhydrous methanol (5-10 mL per gram of ketone).
-
Add ammonium acetate (10 eq) to the solution and stir at room temperature until dissolved. The large excess of the ammonia source drives the equilibrium towards imine formation.
-
Carefully add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2 by slow addition of aqueous HCl to quench any unreacted NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer to a pH of >12 with a concentrated NaOH solution.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,4-difluorophenyl)ethylamine.
-
The product can be further purified by vacuum distillation if required.
Chemical Reactivity and Profile
The reactivity of 1-(3,4-difluorophenyl)ethylamine is governed by two main features: the nucleophilic primary amine and the electron-deficient aromatic ring.
-
Amine Group Reactivity: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a competent nucleophile. It readily participates in reactions typical of primary amines, such as:[11]
-
Amide Formation: Acylation with acid chlorides or anhydrides to form amides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
N-Alkylation: Reaction with alkyl halides, though this can lead to over-alkylation and is often better controlled via a second reductive amination.[7][11]
-
Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups, a key reaction in its incorporation into heterocyclic systems like the triazolopyrimidine core of Ticagrelor.[12]
-
-
Aromatic Ring Reactivity: The two fluorine atoms are strong electron-withdrawing groups by induction, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the fluorine atoms, should an appropriate leaving group be present.[13][14] The fluorine atoms themselves are generally poor leaving groups in SₙAr unless the ring is highly activated by other strong electron-withdrawing groups (e.g., nitro groups).[15]
Caption: Common reactions involving the primary amine group.
Applications in Drug Discovery and Development
The primary application of 1-(3,4-difluorophenyl)ethylamine and its derivatives is as a crucial building block in pharmaceutical synthesis.
Synthesis of Ticagrelor
The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety is a cornerstone of the Ticagrelor structure. While this cyclopropylamine is the direct intermediate used in the final coupling steps, 1-(3,4-difluorophenyl)ethylamine can be a precursor in certain synthetic routes leading to this key fragment.[16][17] The difluorophenyl group is essential for the drug's activity, contributing to the optimal binding interaction with the P2Y12 receptor.[12]
Caption: Synthetic relationship to the key Ticagrelor intermediate.
Structure-Activity Relationship (SAR) Insights
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 3,4-difluoro substitution pattern in this ethylamine building block imparts several advantageous properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation) on the aromatic ring, thereby increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine's high electronegativity alters the electronic properties (pKa, dipole moment) of the molecule. This can lead to more favorable interactions with amino acid residues in the target protein, such as hydrogen bonding or dipole-dipole interactions, enhancing binding affinity and potency.[1][2]
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[18]
Spectroscopic and Analytical Characterization
Precise characterization is essential for confirming the identity and purity of 1-(3,4-difluorophenyl)ethylamine. While publicly available experimental spectra are scarce, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[19][20][21][22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 7.0-7.3 ppm): The three protons on the difluorophenyl ring will appear as a complex multiplet pattern due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.
-
Methine Proton (δ ~4.1 ppm): The proton at the chiral center (-CH(NH₂)-) is expected to be a quartet due to coupling with the three methyl protons (³JHH ≈ 6-7 Hz).
-
Amine Protons (δ ~1.5-2.0 ppm): The two -NH₂ protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent.
-
Methyl Protons (δ ~1.4 ppm): The three protons of the methyl group will appear as a doublet, coupled to the methine proton (³JHH ≈ 6-7 Hz).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (δ 115-155 ppm): The spectrum will show six signals for the aromatic carbons. The two carbons directly bonded to fluorine (C3 and C4) will appear as doublets with very large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).
-
Methine Carbon (δ ~50 ppm): The signal for the chiral carbon (-CH(NH₂)-).
-
Methyl Carbon (δ ~25 ppm): The signal for the methyl carbon (-CH₃).
-
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak ([M]⁺) would be observed at m/z = 157. The most prominent peak (base peak) is expected at m/z = 142, corresponding to the loss of a methyl radical (•CH₃) via alpha-cleavage, a characteristic fragmentation pathway for benzylic amines.[22][23] Another significant fragment would be the difluorotropylium ion.
Infrared (IR) Spectroscopy
-
N-H Stretching (3300-3400 cm⁻¹): A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of the primary amine group.
-
C-H Stretching (2850-3000 cm⁻¹): Aliphatic and aromatic C-H stretching vibrations.
-
N-H Bending (1590-1650 cm⁻¹): A medium to strong absorption from the scissoring vibration of the -NH₂ group.
-
C-F Stretching (1100-1250 cm⁻¹): Strong, characteristic absorptions corresponding to the C-F bonds on the aromatic ring.[5][24]
Analytical Method: Chiral HPLC
Separating the (R)- and (S)-enantiomers is critical for both synthesis and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[4][25]
Protocol: Enantiomeric Separation by Chiral HPLC
Objective: To determine the enantiomeric excess (e.e.) of a sample of 1-(3,4-difluorophenyl)ethylamine.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H or OD-H is often effective for this class of compounds.[26]
Chromatographic Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Additives: To improve peak shape and resolution for amines, small amounts of an acidic and/or basic modifier are often added to the mobile phase (e.g., 0.1% trifluoroacetic acid (TFA) and 0.1% diethylamine (DEA)).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of the sample in the mobile phase to prepare a solution of approximately 1 mg/mL.
-
Inject the sample onto the column.
-
Record the chromatogram. The two enantiomers should elute as two separate peaks.
-
Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100
Safety and Handling
1-(3,4-Difluorophenyl)ethylamine is a hazardous chemical and must be handled with appropriate safety precautions in a chemical fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Eye Damage | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation. |
Data sourced from PubChem CID 7047657.[17]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Contact: Do not get in eyes, on skin, or on clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-(3,4-Difluorophenyl)ethylamine is a synthetically versatile and pharmaceutically relevant building block. Its value is derived from the unique combination of a chiral primary amine and a difluorinated aromatic ring. The presence of fluorine imparts beneficial properties that are highly sought after in modern drug design, including enhanced metabolic stability and modulated receptor affinity. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective application in research and development.
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